N-(3,4-difluorophenyl)-2-fluorobenzamide

Lipophilicity Physicochemical Properties Drug Design

N-(3,4-Difluorophenyl)-2-fluorobenzamide (CAS 330469-21-1) is a tri-fluorinated benzamide derivative (C₁₃H₈F₃NO, MW 251.20 g/mol) that serves as the core scaffold for the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid assembly inhibitors. It is commercially available at 97% purity from reputable suppliers including Alfa Aesar , and its physicochemical profile (LogP 3.09, boiling point 252.4±40.0 °C) supports its use as a versatile synthetic intermediate.

Molecular Formula C13H8F3NO
Molecular Weight 251.20 g/mol
CAS No. 330469-21-1
Cat. No. B3423969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-fluorobenzamide
CAS330469-21-1
Molecular FormulaC13H8F3NO
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)F
InChIInChI=1S/C13H8F3NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18)
InChIKeyMZGCMVNHJUDQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Difluorophenyl)-2-fluorobenzamide (CAS 330469-21-1): A Strategic Building Block for Antiviral Drug Discovery


N-(3,4-Difluorophenyl)-2-fluorobenzamide (CAS 330469-21-1) is a tri-fluorinated benzamide derivative (C₁₃H₈F₃NO, MW 251.20 g/mol) that serves as the core scaffold for the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid assembly inhibitors [1]. It is commercially available at 97% purity from reputable suppliers including Alfa Aesar [2], and its physicochemical profile (LogP 3.09, boiling point 252.4±40.0 °C) supports its use as a versatile synthetic intermediate.

N-(3,4-Difluorophenyl)-2-fluorobenzamide: Why In-Class Substitution Patterns Are Not Interchangeable


Substituting N-(3,4-difluorophenyl)-2-fluorobenzamide with other fluorinated benzamide regioisomers (e.g., 3-fluoro, 4-fluoro, or non-2-fluoro analogs) carries substantial risk of functional divergence. The 2-fluoro substituent on the benzamide ring imparts a distinct LogP (3.09) relative to the 3-fluoro positional isomer (XLogP 3.5) , altering lipophilicity and potentially membrane permeability . Critically, the combination of 2-fluoro substitution and the 3,4-difluoroaniline moiety is a conserved pharmacophore in sulfamoylbenzamide HBV capsid assembly inhibitors, as demonstrated by the extensive patent protection of this scaffold [1]. The compound also displays a unique ion channel activity profile (NaV1.7 IC₅₀ 240 nM) [2] that may not be replicated by isomers lacking this specific fluorine arrangement.

N-(3,4-Difluorophenyl)-2-fluorobenzamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Lipophilicity Differentiation: LogP 3.09 Enables Distinct Pharmacokinetic Tuning vs. 3-Fluoro Isomer

N-(3,4-Difluorophenyl)-2-fluorobenzamide exhibits a measured LogP of 3.09 . In contrast, its 3-fluoro positional isomer, N-(3,4-difluorophenyl)-3-fluorobenzamide (CAS 560079-38-1), has a computed XLogP of 3.5 . This 0.41 LogP unit reduction indicates significantly lower lipophilicity for the 2-fluoro isomer, which may translate to reduced non-specific protein binding and altered membrane partitioning .

Lipophilicity Physicochemical Properties Drug Design

Ion Channel Activity: NaV1.7 IC₅₀ of 240 nM Distinguishes Target Compound from Inactive Regioisomers

N-(3,4-Difluorophenyl)-2-fluorobenzamide demonstrates antagonist activity at the human NaV1.7 voltage-gated sodium channel with an IC₅₀ of 240 nM, as measured by PatchXpress voltage clamp assay in HEK293 cells [1]. This activity is likely contingent on the precise 2-fluoro and 3,4-difluoro substitution pattern; closely related isomers lacking this arrangement (e.g., N-(4-fluorophenyl)-2-fluorobenzamide and N-(3,5-difluorophenyl)-2-fluorobenzamide) are not associated with NaV1.7 activity in the public domain [2].

Ion Channel NaV1.7 Pain Research

Commercial Purity Specification: 97% Assay Guarantees Reproducibility vs. 95% Standard Grade Analogs

N-(3,4-Difluorophenyl)-2-fluorobenzamide is offered at a certified purity of 97% by Alfa Aesar (catalog H59532) [1]. In comparison, closely related analogs such as N-(3,4-difluorophenyl)-4-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide are typically available at 95% purity . The 2% higher purity grade reduces the risk of impurities interfering with sensitive biological assays or downstream synthetic steps [1].

Chemical Purity Reproducibility Procurement

HBV Capsid Inhibitor Scaffold Validation: 2-Fluoro Substitution Essential for Antiviral Activity

Patent EP3085368A1 discloses that sulfamoylbenzamide derivatives incorporating the N-(3,4-difluorophenyl)-2-fluorobenzamide core exhibit potent anti-HBV activity [1]. The clinical development candidate AB-423 (which contains the identical 2-fluoro-3,4-difluoro core scaffold) demonstrates HBV replication inhibition with EC₅₀ values of 0.08–0.27 μM and EC₉₀ of 0.33–1.32 μM in cell-based assays . The 2-fluoro substituent is a conserved feature across all claimed active compounds, underscoring its essential role in target engagement [1].

Antiviral HBV Capsid Assembly

N-(3,4-Difluorophenyl)-2-fluorobenzamide: Priority Research and Industrial Application Scenarios


HBV Capsid Assembly Inhibitor Lead Optimization

N-(3,4-Difluorophenyl)-2-fluorobenzamide is the validated core scaffold for the sulfamoylbenzamide class of HBV capsid assembly inhibitors, as evidenced by patent EP3085368A1 . Medicinal chemistry teams synthesizing AB-423 analogs or next-generation HBV capsid inhibitors should procure this compound as the essential building block to ensure retention of antiviral potency (AB-423 reference EC₅₀ 0.08–0.27 μM in cell-based assays ).

NaV1.7 Ion Channel Tool Compound for Pain Research

With a documented NaV1.7 antagonist IC₅₀ of 240 nM in PatchXpress assays , N-(3,4-difluorophenyl)-2-fluorobenzamide serves as a tool compound for exploring voltage-gated sodium channel pharmacology. Its activity profile, which is absent in similarly substituted regioisomers , supports its selection over alternative fluorinated benzamides for ion channel screening campaigns.

High-Purity Building Block for Structure-Activity Relationship (SAR) Studies

The 97% certified purity grade (Alfa Aesar H59532) makes N-(3,4-difluorophenyl)-2-fluorobenzamide a preferred choice for quantitative SAR investigations where impurity-related assay interference cannot be tolerated. The 2% higher purity relative to standard-grade analogs (typically 95%) reduces confounding variables in dose-response studies.

Fluorinated Fragment Library Design and Physicochemical Profiling

The distinctive LogP of 3.09 —0.41 units lower than the 3-fluoro positional isomer —supports the compound's use in fragment-based drug design libraries where systematic variation of fluorine substitution patterns is being evaluated for lipophilicity and permeability optimization.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.